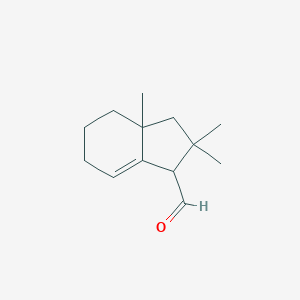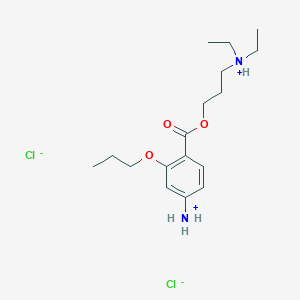
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is a chemical compound that is commonly referred to as APDE-4. It is a synthetic molecule that has been used in various scientific research studies due to its unique properties. APDE-4 is a member of the benzocaine family of compounds and is known for its ability to act as a local anesthetic and analgesic agent.
Mechanism Of Action
The mechanism of action of APDE-4 is not fully understood, but it is believed to work by blocking the transmission of pain signals in the nervous system. It is thought to do this by inhibiting the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, APDE-4 can reduce the excitability of neurons and prevent the transmission of pain signals.
Biochemical And Physiological Effects
APDE-4 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neuropathic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the spinal cord. In addition, APDE-4 has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using APDE-4 in lab experiments is its ability to act as a local anesthetic and analgesic agent. This can be useful in studies investigating pain and inflammation. However, one of the limitations of using APDE-4 is its relatively low potency compared to other local anesthetics such as lidocaine. In addition, APDE-4 has a relatively short duration of action, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on APDE-4. One area of interest is the development of more potent and longer-lasting analogs of APDE-4. Another area of interest is the investigation of the potential use of APDE-4 in the treatment of various pain conditions in humans. Finally, there is also interest in the use of APDE-4 in combination with other analgesic agents to enhance its effectiveness.
Synthesis Methods
The synthesis of APDE-4 involves the reaction of 4-Amino-2-propoxybenzoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations using solvents such as ethanol and diethyl ether. The yield of APDE-4 is typically around 70-80%.
Scientific Research Applications
APDE-4 has been used in various scientific research studies due to its unique properties. One of the main applications of APDE-4 is its use as a local anesthetic and analgesic agent. It has been shown to be effective in reducing pain and discomfort in animal models of neuropathic pain and inflammation. APDE-4 has also been used in studies investigating the mechanisms of pain and the development of new pain therapies.
properties
CAS RN |
100311-13-5 |
|---|---|
Product Name |
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride |
Molecular Formula |
C17H30Cl2N2O3 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
InChI Key |
IBCGTOOAMLYCQU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
synonyms |
3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



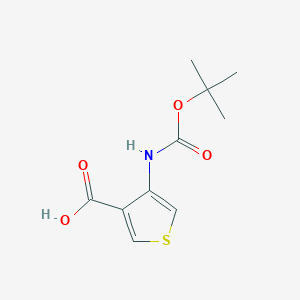
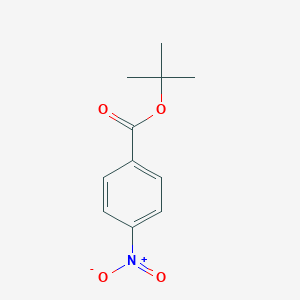
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
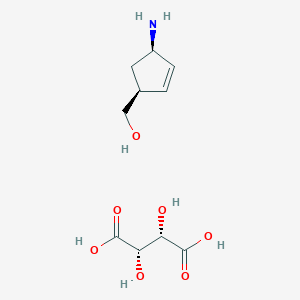
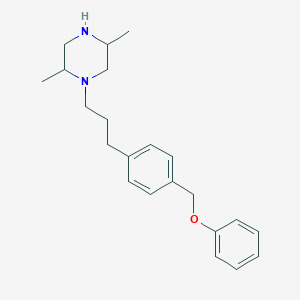
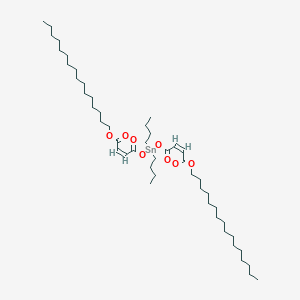
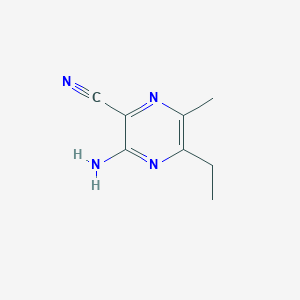
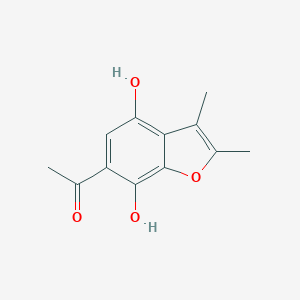
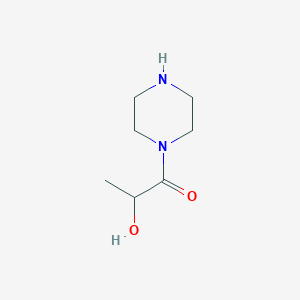
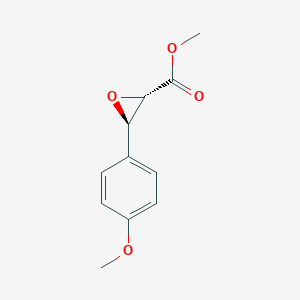
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)

